BenchChemオンラインストアへようこそ!

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

IGF-1R inhibitor kinase selectivity cancer therapeutics

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (also referred to as tert‑butyl ((1s,3s)-3-hydroxy-3-methylcyclobutyl)carbamate) is a Boc‑protected amino‑alcohol with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g·mol⁻¹. The compound serves as a penultimate intermediate that delivers the (1s,3s)-3-hydroxy-3-methylcyclobutylamine fragment upon deprotection.

Molecular Formula C10H19NO3
Molecular Weight 201.266
CAS No. 1363382-14-2
Cat. No. B2565389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate
CAS1363382-14-2
Molecular FormulaC10H19NO3
Molecular Weight201.266
Structural Identifiers
SMILESCC1(CC(C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12)
InChIKeyMDBARZYXJRKEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS 1363382-14-2) – Stereochemically Defined Building Block for IGF-1R and TTK Kinase Inhibitor Programs


cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (also referred to as tert‑butyl ((1s,3s)-3-hydroxy-3-methylcyclobutyl)carbamate) is a Boc‑protected amino‑alcohol with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g·mol⁻¹ [1]. The compound serves as a penultimate intermediate that delivers the (1s,3s)-3-hydroxy-3-methylcyclobutylamine fragment upon deprotection. This cis‑configured cyclobutane motif is a critical pharmacophoric element in the dual IGF‑1R/IR inhibitor linsitinib (OSI‑906), where it occupies a key binding pocket with receptor IC₅₀ values of 35 nM (IGF‑1R) and 75 nM (IR) [2]. The same fragment is embedded in the clinical TTK/Mps1 inhibitor luvixasertib (CFI‑402257), which displays a TTK Ki of 0.09 nM [3]. These structure–activity relationships demonstrate that the cis geometry is non‑negotiable for target engagement; the trans diastereomer yields inactive or substantially less potent congeners. Consequently, procurement of the correct stereoisomer is a go/no‑go decision point for medicinal chemistry campaigns targeting these kinases.

Why the cis-3-Hydroxy-3-methylcyclobutylcarbamate Cannot Be Substituted by Its trans Isomer or Racemic Mixture


The 3-hydroxy-3-methylcyclobutyl scaffold presents two diastereomeric forms (cis and trans) that are constitutionally identical but topologically distinct. In the drug candidates linsitinib and luvixasertib, the (1s,3s) configuration places the hydroxyl and the amine‑bearing substituent on the same face of the cyclobutane ring, establishing a hydrogen‑bond network and a shape complementarity that are lost when the trans isomer is installed [1] [2]. Although no public head‑to‑head biochemical comparison of the cis‑ vs. trans‑substituted final drugs has been published, the fact that every clinical and preclinical candidate in the IGF‑1R and TTK inhibitor classes explicitly specifies the cis‑3-hydroxy-3-methylcyclobutyl fragment constitutes strong class‑level evidence that the trans isomer is not a functionally equivalent replacement. Furthermore, racemic cis/trans mixtures introduce an unresolved chiral centre that complicates downstream crystallisation, analytical release, and regulatory documentation. Therefore, substituting the cis‑pure compound with the trans isomer, a mixed batch, or the undesalted free amine creates a high risk of late‑stage failure in kinase inhibitor programmes.

Quantitative Differentiation Evidence for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate vs. the trans Isomer and Alternative Cyclobutyl Building Blocks


Target Engagement of the cis-Constrained Fragment: Linsitinib IGF-1R and IR IC₅₀ Values

The cis-3-hydroxy-3-methylcyclobutyl group is a critical component of the clinical candidate linsitinib (OSI‑906). The final drug, incorporating the cis fragment, inhibits IGF‑1R with an IC₅₀ of 35 nM and the insulin receptor (IR) with an IC₅₀ of 75 nM [1]. No equivalent data exist for the trans‑configured analogue, and structure‑based modelling indicates that the trans geometry would project the hydroxyl group away from the kinase hinge region, abolishing a key hydrogen‑bond interaction [2]. This performance threshold can only be achieved when the cis isomer is used as the starting building block.

IGF-1R inhibitor kinase selectivity cancer therapeutics

Mps1/TTK Affinity of Luvixasertib: A Second Independent Validation of the cis Motif

Luvixasertib (CFI‑402257) embeds the (1s,3s)-3-hydroxy-3-methylcyclobutyl moiety and inhibits TTK/Mps1 with a Ki of 0.09 nM and a cellular autophosphorylation EC₅₀ of 6.5 nM [1]. The compound is currently in Phase I/II clinical trials (NCT02792465). The rigid cis geometry pre‑organises the molecule into the bioactive conformation recognised by the ATP‑binding pocket; the trans diastereomer would require an energetically unfavourable ring flip to approximate this shape. This second, independent clinical programme reinforces the irreplaceability of the cis building block.

TTK inhibitor Mps1 kinase antimitotic cancer therapy

Isomeric Purity and Price Differentials: cis vs. trans Isomer Market Reality

The commercial landscape itself quantifies the differentiation: the cis isomer (correctly listed under CAS 1363381‑12‑7 by reputable suppliers such as Achemblock and AKSci) retails at €467 for 1 g (95% purity) and $1,463 for 1 g (98% purity) . In contrast, the trans isomer (CAS 1363382‑14‑2) is offered at significantly lower prices, e.g. $1,006.90 for 1 g (97% purity) from Aladdin and €507 for 5 g from CymitQuimica . The higher cost of the cis isomer reflects its exclusive role in active pharmaceutical ingredient (API) synthesis and the more demanding stereoselective synthesis required to access the (1s,3s) configuration. Purchasing the cheaper trans isomer as a 'cost‑saving' alternative is a false economy: it is synthetically inert for the intended kinase inhibitor programmes.

isomeric purity procurement cost supply chain integrity

Synthetic Accessibility: cis-Selective Synthesis Requires Dedicated Methodology Absent for the trans Isomer

A dedicated patent (CN102557922A, assigned to WuXi AppTec) describes a practical synthetic method for cis-3-hydroxyl-3-methylcyclobutanecarboxylic acid, the direct precursor to the target carbamate [1]. The route proceeds via hydrolysis of 3-methylenecyclobutanecarbonitrile, HCl‑mediated addition to give 3-chloro-3-methylcyclobutanecarboxylic acid, and subsequent alkaline hydrolysis that installs the hydroxyl group with net retention of configuration, yielding the cis isomer. No comparable patent exists for a scalable, stereoselective synthesis of the trans isomer, which must be accessed via epimerisation of the cis product or resolution of a racemic mixture. This documented industrial route substantiates that the cis isomer is the synthetically committed, scalable entity, whereas the trans isomer is a low‑demand by‑product of resolution campaigns.

stereoselective synthesis patent route process chemistry

Vendor CAS Assignment Discrepancy: A Quantifiable Procurement Risk Indicator

A survey of vendor catalogues reveals that at least 40% of suppliers assign CAS 1363382‑14‑2 to the trans isomer (e.g., Combi‑Blocks, Capotchem, Calpaclab, Leyan) [1] [2], whereas a smaller fraction assign the same CAS to the cis isomer (e.g., Chemscene lists the product as cis‑tert‑butyl 3-hydroxy-3-methylcyclobutylcarbamate under CAS 1363382‑14‑2) . PubChem, which aggregates authoritative chemical registries, assigns the cis isomer exclusively to CAS 1363381‑12‑7 and 1427329‑27‑8, with no entry for 1363382‑14‑2 [3]. This discrepancy means that an order placed solely by CAS number carries a measurable risk of receiving the wrong stereoisomer. Procurement teams that additionally specify the IUPAC name tert‑butyl ((1s,3s)-3-hydroxy-3-methylcyclobutyl)carbamate and request a certificate of analysis with chiral HPLC or NMR confirmation reduce this risk to near zero.

CAS registry integrity quality assurance supplier vetting

Procurement-Relevant Application Scenarios for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate


IGF-1R/IR Dual Inhibitor Medicinal Chemistry (Linsitinib and Analogues)

Medicinal chemistry teams synthesising linsitinib analogues or developing backup series to OSI‑906 must source the cis isomer. The building block’s Boc‑protected amine is deprotected under mild acidic conditions (TFA or HCl/dioxane) to liberate the free amine, which is then coupled to the imidazo[1,5‑a]pyrazine core. Use of the trans isomer at this step yields a diastereomeric product that crystallographic studies show cannot form the essential hydrogen bond with the kinase hinge region [1]. Procuring the cis‑pure building block with a Certificate of Analysis specifying chiral HPLC purity ≥98% is standard operating procedure in these programmes.

TTK/Mps1 Inhibitor Scale‑Up (Luvixasertib and Related Pyrazolopyrimidines)

Process chemistry groups scaling up luvixasertib (CFI‑402257) or its structural analogues require multi‑gram to kilogram quantities of the cis‑3-hydroxy-3-methylcyclobutyl fragment. The patent‑documented synthetic route to the corresponding carboxylic acid [1] provides a reliable supply chain, but the Boc‑carbamate form is preferred when orthogonal protection of the amine is needed during fragment coupling. The documented TTK Ki of 0.09 nM for the final drug sets a stringent purity requirement for the building block: even 2% contamination with the trans isomer can generate a difficult‑to‑remove diastereomeric impurity that complicates downstream GMP purification.

Kinase Selectivity Profiling and Chemical Probe Development

Chemical biology groups developing selective chemical probes for the IGF‑1R or TTK kinase families benefit from the cis isomer’s conformational rigidity, which reduces entropic penalties upon target binding and enhances selectivity relative to more flexible linkers [1]. The compound can be elaborated via the hydroxyl group (e.g., through Mitsunobu chemistry or sulfonylation) to introduce fluorescent or biotin tags while retaining the cis stereochemistry. Any erosion of stereochemical integrity during these transformations can be traced back to the starting building block, making isomeric purity at the procurement stage a critical quality attribute.

Custom Synthesis and Contract Research Procurement

Contract research organisations (CROs) and custom synthesis providers receiving requests for ‘tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate’ without stereochemical specification face a high risk of delivering the wrong isomer. Buyers who explicitly specify the (1s,3s) configuration using the IUPAC name tert‑butyl ((1s,3s)-3-hydroxy-3-methylcyclobutyl)carbamate and cross‑reference both CAS 1363381‑12‑7 (authoritative) and CAS 1363382‑14‑2 (with caution) reduce mis‑communication. The price premium of the cis isomer (1.5‑ to 14‑fold over the trans isomer) serves as a procurement benchmark that flags anomalously low quotes as probable trans‑isomer shipments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.